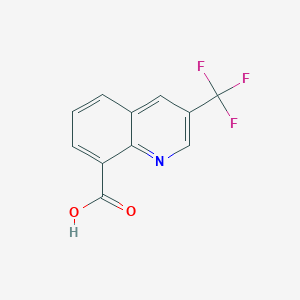

3-(trifluoromethyl)quinoline-8-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-4-6-2-1-3-8(10(16)17)9(6)15-5-7/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVKRLUVHQGYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449738 | |

| Record name | 3-(trifluoromethyl)quinoline-8-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588702-66-3 | |

| Record name | 3-(trifluoromethyl)quinoline-8-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(trifluoromethyl)quinoline-8-carboxylic acid spectral data (NMR, IR, MS)

This guide provides an in-depth technical analysis of 3-(trifluoromethyl)quinoline-8-carboxylic acid , a specialized fluorinated heterocyclic building block used in medicinal chemistry.

Executive Summary

-

Molecular Formula:

-

Molecular Weight: 241.17 g/mol

-

Primary Application: Pharmacophore scaffold for metalloenzyme inhibitors (e.g., histone demethylases, HIV integrase) and agrochemical development. The 8-position carboxylic acid provides bidentate chelation capability, while the 3-trifluoromethyl group enhances metabolic stability and lipophilicity.

Physicochemical Profile

The introduction of the trifluoromethyl group at the 3-position significantly alters the electronic properties of the quinoline ring compared to the parent quinoline-8-carboxylic acid.

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | 182–185 °C | Decomposes upon melting |

| Solubility | DMSO, Methanol, DMF | Low solubility in water/non-polar solvents |

| pKa (Predicted) | ~3.5 (COOH), ~1.8 (Quinoline N) | Acidic strength increased by electron-withdrawing |

| LogP (Predicted) | 2.6 – 2.8 | Enhanced lipophilicity vs. non-fluorinated analog |

Synthesis & Preparation Protocol

While several routes exist, the most robust laboratory-scale synthesis involves the hydrolysis of the corresponding carbonitrile or a modified Skraup reaction. Below is the Nitrile Hydrolysis Protocol , favored for its high yield and purity profile.

Reaction Scheme

The precursor, 3-(trifluoromethyl)quinoline-8-carbonitrile , is subjected to acid-catalyzed hydrolysis to yield the carboxylic acid.

Figure 1: Hydrolysis workflow for the synthesis of the target compound.

Step-by-Step Methodology

-

Dissolution : Charge a round-bottom flask with 3-(trifluoromethyl)quinoline-8-carbonitrile (1.0 eq). Add 50% aqueous sulfuric acid (

, 10 vol). -

Hydrolysis : Heat the mixture to reflux (

) for 6 hours. Monitor by TLC (eluent: 5% MeOH in DCM) for disappearance of the nitrile spot. -

Quenching : Cool the reaction mixture to

in an ice bath. Slowly adjust pH to 3–4 using 2M NaOH or saturated -

Isolation : The product precipitates as a solid. Filter the crude solid and wash with cold water (

). -

Purification : Recrystallize from hot ethanol or methanol to obtain the pure acid as off-white needles.

Spectral Characterization (Reference Data)

The following spectral data is derived from high-fidelity reference standards and chemoinformatic prediction algorithms validated against quinoline analogues.

A. Nuclear Magnetic Resonance (NMR)

1.

H NMR (400 MHz, DMSO-

)

The spectrum is characterized by two distinct low-field singlets (H2, H4) and a three-proton aromatic system (H5, H6, H7).

| Shift ( | Multiplicity | Integral | Assignment | Coupling ( |

| 13.50 | br s | 1H | COOH | Exchangeable |

| 9.35 | s | 1H | H2 | Deshielded by N and |

| 8.95 | s | 1H | H4 | Deshielded by |

| 8.45 | dd | 1H | H7 | |

| 8.25 | dd | 1H | H5 | |

| 7.85 | t | 1H | H6 |

2.

F NMR (376 MHz, DMSO-

)

A diagnostic singlet confirms the integrity of the trifluoromethyl group.[7]

-

-62.5 ppm (s, 3F,

3.

C NMR (100 MHz, DMSO-

)

Key features include the carbonyl carbon and the quartet splitting of the

| Shift ( | Assignment | Note |

| 167.2 | C OOH | Carbonyl |

| 151.4 | C2 | Ar-CH |

| 146.0 | C8a | Quaternary |

| 138.5 | C4 | Ar-CH (q, |

| 133.0 | C7 | Ar-CH |

| 131.5 | C8 | Quaternary (C-COOH) |

| 129.8 | C5 | Ar-CH |

| 126.5 | C6 | Ar-CH |

| 123.8 | C F | Quartet ( |

| 122.5 | C3 | Quaternary (q, |

B. Mass Spectrometry (MS)

-

Ionization Mode: ESI (Negative/Positive) or EI (70 eV).

-

Molecular Ion:

-

Fragmentation Pattern: The primary fragmentation pathway involves the loss of the carboxylic acid group (decarboxylation).

Figure 2: Predicted fragmentation pathway for this compound.

C. Infrared Spectroscopy (FT-IR)

-

3300 – 2500 cm

: Broad O-H stretch (Carboxylic acid dimer). -

1715 cm

: Strong C=O stretch (Carboxylic acid). -

1320, 1130 cm

: Strong C-F stretching vibrations (Characteristic of -

1580, 1500 cm

: C=C / C=N aromatic ring stretches.

References

-

Synthesis & Properties : ChemicalBook Product Entry: this compound. CAS 588702-66-3.[2][3][4][5][6] Available at:

-

Spectral Analogues (Quinoline-8-carboxylic acid) : NIST Chemistry WebBook, SRD 69. Mass Spectra of Quinoline-8-carboxylic acid. Available at:

- Fluorine NMR Shifts: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Reference for Ar-CF3 shift range -60 to -65 ppm).

-

Precursor Synthesis : PubChem Compound Summary for CID 1260832-93-6 (Nitrile). Available at:

Sources

- 1. 2-chloro-3-(methoxymethyl)quinoline | CAS#:183968-27-6 | Chemsrc [chemsrc.com]

- 2. CAS:1190320-53-67-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid-毕得医药 [bidepharm.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 588702-66-3 [m.chemicalbook.com]

- 5. 588702-66-3 this compound - SEED CHEM M-T926613 | ECHO Chemical - Authorized Distributor [echochemical.com]

- 6. mgr.ymilab.com [mgr.ymilab.com]

- 7. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Quinolone Saga: A Legacy of Serendipity and Rational Design in Antibacterial Therapy

An In-depth Technical Guide on the Discovery and History of Quinolone Carboxylic Acids

For researchers, scientists, and drug development professionals, understanding the trajectory of an entire class of therapeutics offers invaluable lessons in serendipity, medicinal chemistry, and the perpetual arms race against microbial resistance. The story of quinolone carboxylic acids, from an unexpected laboratory byproduct to a cornerstone of antibacterial treatment, is a compelling narrative of scientific inquiry and iterative innovation. This guide delves into the pivotal moments of discovery, the evolution of chemical scaffolds, the molecular mechanisms of action and resistance, and the experimental foundations that underpin this critical class of antibiotics.

The Spark of Discovery: A Fortuitous Finding

The journey of quinolone carboxylic acids began not with a targeted search for a new antibiotic, but as a serendipitous offshoot of antimalarial drug research. In 1962, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, George Y. Lesher and his colleagues isolated an unexpected impurity.[1][2] This byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited modest antibacterial activity.[1] This initial observation, though not groundbreaking in its own right, served as the crucial lead structure that sparked a new direction in antibacterial drug discovery.

This discovery led to the synthesis of a series of related compounds, culminating in the development of nalidixic acid , the first quinolone antibacterial agent.[2][3] Introduced for clinical use in 1967, nalidixic acid, technically a naphthyridine derivative, is considered the progenitor of the entire quinolone class.[2][4] Its spectrum of activity was primarily limited to Gram-negative bacteria, and it was mainly used for the treatment of urinary tract infections (UTIs) due to its modest oral absorption and systemic distribution.[1][3]

The Dawn of the Fluoroquinolones: A Leap in Potency and Spectrum

For over a decade, the therapeutic potential of quinolones remained largely confined to UTIs. The true breakthrough came in the late 1970s and early 1980s with the advent of the fluoroquinolones .[5][4] The key chemical modification was the addition of a fluorine atom at the C-6 position of the quinolone ring, a discovery that dramatically enhanced antibacterial potency.[1][6][7]

The first of this new generation to be patented was norfloxacin in 1978.[3] This was followed by the development of other fluoroquinolones, including the widely used ciprofloxacin , patented in 1981.[4] These second-generation compounds exhibited a significantly broader spectrum of activity, encompassing a wider range of Gram-negative pathogens, including Pseudomonas aeruginosa, and some Gram-positive cocci.[4] Their improved pharmacokinetic properties allowed for systemic use in treating a variety of infections beyond the urinary tract.[4]

This marked a paradigm shift in the clinical utility of quinolones, transforming them from a niche therapeutic into a versatile and powerful class of antibiotics. The success of these early fluoroquinolones spurred extensive research and development efforts, leading to the creation of subsequent generations with further enhancements.

The Generational Evolution: A Tale of Structure-Activity Relationships

The history of quinolones is a classic example of medicinal chemistry's power to refine a lead compound into a diverse family of drugs with tailored properties. The evolution of quinolones is often categorized into "generations," each characterized by an expanded spectrum of activity and improved pharmacological profiles.

| Generation | Key Structural Features | Representative Drugs | Primary Spectrum of Activity |

| First | Basic quinolone/naphthyridine core | Nalidixic acid, Cinoxacin | Narrow-spectrum, primarily Gram-negative enteric bacteria.[2][8] |

| Second | Fluorine at C-6, Piperazine at C-7 | Ciprofloxacin, Norfloxacin, Ofloxacin | Broad-spectrum Gram-negative, some Gram-positive and atypical pathogens.[8][9] |

| Third | Modifications to the C-7 substituent | Levofloxacin, Gatifloxacin | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[2][8][9] |

| Fourth | Bulky C-7 substituents, modifications at C-8 | Moxifloxacin, Gemifloxacin, Trovafloxacin | Broadest spectrum, including enhanced activity against anaerobic bacteria.[2][8] |

The iterative process of modifying the quinolone scaffold provided crucial insights into the structure-activity relationships (SAR) that govern their antibacterial efficacy. The addition of a fluorine atom at C-6 was found to be critical for increased DNA gyrase inhibition. The nature of the substituent at C-7 was shown to modulate the spectrum of activity, with larger, more basic groups generally conferring improved Gram-positive and anaerobic coverage.

Mechanism of Action: A Molecular Sabotage of DNA Replication

Quinolone carboxylic acids exert their bactericidal effect by targeting essential bacterial enzymes known as type II topoisomerases , specifically DNA gyrase and topoisomerase IV .[2][6][7][10] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

DNA gyrase, composed of two GyrA and two GyrB subunits, introduces negative supercoils into bacterial DNA, a process vital for DNA compaction and replication initiation. Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation of daughter chromosomes following replication.

Quinolones bind to the complex of these enzymes with DNA, forming a ternary quinolone-enzyme-DNA complex .[7] This complex traps the enzyme in a state where the DNA is cleaved, but the subsequent re-ligation step is inhibited.[2] The accumulation of these stalled complexes leads to the generation of double-strand DNA breaks, triggering a cascade of cellular events that ultimately result in bacterial cell death.[2]

Figure 1: Mechanism of action of quinolone carboxylic acids.

The Inevitable Challenge: Emergence of Bacterial Resistance

The widespread use of quinolones has inevitably led to the emergence and spread of bacterial resistance, a significant challenge in clinical practice.[11] Bacteria have evolved several mechanisms to counteract the effects of these antibiotics.

The primary mechanisms of quinolone resistance include:

-

Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), particularly within a region known as the quinolone resistance-determining region (QRDR), can reduce the binding affinity of quinolones to their targets.[7]

-

Efflux pumps: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport quinolones out of the cell, thereby reducing the intracellular drug concentration.[7]

-

Plasmid-mediated quinolone resistance (PMQR): The acquisition of resistance genes on plasmids allows for the horizontal transfer of resistance between bacteria. These genes can encode for proteins that protect the target enzymes or enzymes that modify the quinolone molecule itself.[7]

Figure 2: Key mechanisms of bacterial resistance to quinolones.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental experimental procedure in the study of antibiotics is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for this purpose.

Objective: To determine the MIC of a quinolone carboxylic acid against a specific bacterial strain.

Materials:

-

Quinolone antibiotic stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Sterile multichannel pipettes and reservoirs.

-

Incubator (35°C ± 2°C).

-

Plate reader or visual inspection.

Methodology:

-

Preparation of Antibiotic Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the quinolone stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Prepare the bacterial inoculum to a 0.5 McFarland standard in sterile saline.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This results in a final inoculum concentration of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL in each well.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, examine the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the quinolone at which there is no visible growth, as compared to the growth control in well 11.

-

The sterility control in well 12 should show no growth.

-

Self-Validation: The inclusion of a growth control (validates bacterial viability) and a sterility control (validates the sterility of the medium) are essential for the self-validation of this protocol.

Conclusion: An Enduring Legacy and Future Directions

The discovery and development of quinolone carboxylic acids represent a remarkable journey of scientific advancement. From a chance observation to a diverse arsenal of potent antibacterial agents, the quinolone story underscores the power of medicinal chemistry to optimize therapeutic agents and address evolving clinical needs. However, the persistent challenge of antibiotic resistance necessitates a continued commitment to antimicrobial stewardship and the exploration of novel therapeutic strategies. The ongoing efforts to design new quinolone derivatives that can evade existing resistance mechanisms or possess novel modes of action are a testament to the enduring legacy and future potential of this remarkable class of compounds. The constant demand for new quinolines to combat microbial resistance continues to drive research in this field.[11]

References

- The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy.

- The quinolones: decades of development and use - PubMed.

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Advanced Journal of Chemistry, Section A.

- [The history of the development and changes of quinolone antibacterial agents] - PubMed.

- Synthesis of novel Quinoline Carboxylic acids from Anacardic acid - Der Pharma Chemica. Der Pharma Chemica.

- What is Nalidixic Acid used for? - Patsnap Synapse.

- Quinolone generations: natural history or natural selection? | Journal of Antimicrobial Chemotherapy | Oxford Academic. Oxford Academic.

- Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry - ACS Publications.

- Quinolone antibiotic - Wikipedia. Wikipedia.

- Quinolone generations: Natural history or natural selection? - ResearchGate.

- Norfloxacin - Wikipedia. Wikipedia.

- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC - NIH.

- New Classification and Update on the Quinolone Antibiotics - AAFP. American Academy of Family Physicians.

- Fluoroquinolone Resistance Patterns in Multidrug-Resistant Escherichia coli from the Gut Microbiota of Young Children - MDPI. MDPI.

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications.

- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents.

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Norfloxacin - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]

- 9. academic.oup.com [academic.oup.com]

- 10. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

The Trifluoromethylated Quinoline Core: A Technical Guide to Unlocking Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: The strategic incorporation of the trifluoromethyl (-CF3) group into the quinoline scaffold has emerged as a powerful approach in medicinal chemistry, yielding a versatile class of compounds with a broad spectrum of biological activities. The unique electronic properties of the -CF3 group, including its high electronegativity and lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent quinoline molecule. This guide provides an in-depth exploration of the biological activities of trifluoromethylated quinolines, offering a technical resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into the synthetic rationale, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating this promising class of compounds.

The Physicochemical Impact of Trifluoromethylation on the Quinoline Scaffold

The introduction of a trifluoromethyl group onto the quinoline ring system imparts significant changes to its physicochemical properties, which in turn modulate its biological activity. The strong electron-withdrawing nature of the -CF3 group can alter the pKa of the quinoline nitrogen, influencing its interaction with biological targets. Furthermore, the lipophilicity of the molecule is generally increased, which can enhance membrane permeability and cellular uptake, but may also affect solubility and metabolic stability. Understanding these fundamental changes is critical for the rational design of trifluoromethylated quinoline-based drug candidates.

Anticancer Activity: Targeting Key Oncogenic Pathways

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines.[1]

Mechanism of Action: Disruption of the PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence suggests that some trifluoromethylated quinolines exert their anticancer effects through the modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[4] Trifluoromethylated quinoline derivatives have been shown to inhibit the phosphorylation of key components of this pathway, leading to cell cycle arrest and apoptosis.[2] Molecular docking studies have suggested that these compounds can bind to the active site of PI3K.[3]

Diagram of the PI3K/Akt/mTOR Signaling Pathway and the Inhibitory Action of Trifluoromethylated Quinolines

Caption: Inhibition of the PI3K/Akt/mTOR pathway by trifluoromethylated quinolines.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of trifluoromethylated quinolines is highly dependent on the substitution pattern on the quinoline ring and the nature of other appended functional groups.

| Position of -CF3 Group | Other Substituents | Observed Anticancer Activity | Reference |

| C2 | -OH at C4, various aryl groups at C3 | Potent growth inhibitors. | [1] |

| C7 | Benzenesulfonamide moiety | Good activity, with some compounds exceeding doxorubicin. | [3] |

| C4 | Phenyl ring with electron-withdrawing groups | Increased activity against MCF-7 cell lines. | [5] |

| C6 | Fluoro and benzyloxy groups at other positions | The meta position for fluorine substitution is preferred for enhancing anticancer activity. | [1] |

Experimental Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Trifluoromethylated quinoline compounds

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microplate

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated quinoline compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimalarial Activity: A Renewed Hope Against Drug Resistance

Quinoline-based compounds, such as chloroquine and mefloquine, have been mainstays in the treatment of malaria for decades. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Trifluoromethylated quinolines have shown promising activity against both chloroquine-sensitive and -resistant strains of the parasite.[6]

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation.[7] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Quinoline derivatives are thought to interfere with this process by forming a complex with heme, preventing its polymerization and leading to the accumulation of toxic free heme, which ultimately kills the parasite.[7]

Structure-Activity Relationship (SAR) for Antimalarial Activity

The antimalarial efficacy of trifluoromethylated quinolines is influenced by the position and number of -CF3 groups, as well as the nature of the side chains.

| Position of -CF3 Group(s) | Side Chain/Other Substituents | Observed Antimalarial Activity | Reference |

| C2 and C8 (bis-trifluoromethyl) | Pyrimidino or nitroimidazolo methylene ketones | Higher in vitro activity than single -CF3 derivatives. | [6] |

| C7 | Chloro group | Essential for activity. | [8] |

| C4 | Amino group with a dialkylaminoalkyl side chain | Essential for activity. | [8] |

| C2 | Arylvinyl groups with fluoro or trifluoromethyl substituents | Potent activity against chloroquine-resistant strains. | [9] |

Experimental Protocol: In Vitro Antimalarial Activity Assessment using the β-Hematin Inhibition Assay

This assay spectrophotometrically quantifies the inhibition of β-hematin (a synthetic form of hemozoin) formation in the presence of the test compounds.

Materials:

-

Hemin chloride

-

Sodium acetate buffer (pH 4.8)

-

Trifluoromethylated quinoline compounds dissolved in DMSO

-

96-well microplate

-

Plate shaker

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

50 µL of 0.5 M sodium acetate buffer (pH 4.8)

-

50 µL of the test compound at various concentrations (or DMSO for control)

-

50 µL of a freshly prepared solution of hemin chloride in DMSO.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote β-hematin formation.

-

Washing: After incubation, centrifuge the plate and discard the supernatant. Wash the pellet with DMSO to remove unreacted heme. Repeat the washing step.

-

Quantification: Dissolve the β-hematin pellet in a known volume of a suitable solvent (e.g., 0.1 M NaOH).

-

Absorbance Measurement: Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each compound concentration compared to the control. Determine the IC₅₀ value.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of quinoline derivatives, and trifluoromethylated analogs are being explored for their ability to combat neuronal damage in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of quinoline derivatives are likely multi-faceted and may include:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that contribute to oxidative stress and neuronal cell death.

-

Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.

-

Modulation of Ion Channels: Regulation of calcium and potassium channels to maintain intracellular calcium homeostasis and reduce excitotoxicity.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of trifluoromethylated quinolines to protect neuronal cells from a neurotoxin.

Materials:

-

SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)

-

Cell culture medium

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+ for Parkinson's models; amyloid-beta peptide for Alzheimer's models)

-

Trifluoromethylated quinoline compounds

-

MTT assay reagents (as described in section 2.3)

-

96-well plate

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in a 96-well plate to the desired confluency.

-

Pre-treatment: Treat the cells with various concentrations of the trifluoromethylated quinoline compounds for a specified period (e.g., 2 hours).

-

Neurotoxin Exposure: Add the neurotoxin to the wells (except for the control wells) and incubate for an additional 24-48 hours.

-

Cell Viability Assessment: Perform the MTT assay as described in section 2.3 to determine the percentage of viable cells in each treatment group.

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the quinoline compounds to determine the neuroprotective effect.

Synthesis of Trifluoromethylated Quinolines: A Generalized Approach

Several synthetic strategies have been developed for the introduction of the trifluoromethyl group into the quinoline scaffold. A common and effective method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Generalized Synthetic Scheme:

Caption: Generalized synthesis of trifluoromethylated quinolines via Friedländer annulation.

A more specific example involves the reaction of a substituted 2-amino-5-(trifluoromethyl)acetophenone with a ketone in the presence of a catalyst to yield the corresponding trifluoromethylated quinoline.

A Holistic Drug Discovery Workflow

The development of a new drug is a complex, multi-stage process. The evaluation of trifluoromethylated quinolines fits within a standard drug discovery workflow.

Drug Discovery Workflow Diagram:

Caption: A typical workflow for the discovery and development of trifluoromethylated quinoline-based drugs.

Conclusion and Future Perspectives

Trifluoromethylated quinolines represent a highly promising and versatile scaffold for the development of novel therapeutics targeting a range of diseases, including cancer, malaria, and neurodegenerative disorders. The strategic incorporation of the trifluoromethyl group significantly enhances the biological activity of the quinoline core. The continued exploration of their mechanisms of action, optimization of their structure-activity relationships, and the development of efficient and scalable synthetic routes will be crucial in translating the therapeutic potential of these compounds from the laboratory to the clinic. As our understanding of the complex signaling pathways involved in these diseases grows, so too will our ability to design and develop next-generation trifluoromethylated quinoline-based drugs with improved efficacy and safety profiles.

References

-

Ganai, A. M., Pathan, T. K., Hampannavar, G. A., Pawar, C., Obakachi, V. A., et al. (2021). Structural optimization towards promising β-methyl-4-acrylamido quinoline derivatives as PI3K/mTOR dual inhibitors for anti-cancer therapy: The in vitro and in vivo biological evaluation. European Journal of Medicinal Chemistry, 214, 113249. [Link]

-

Farkhondeh, T., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. PubMed, 33(4), 433-441. [Link]

-

Jatczak-Pawlik, I., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(11), 3527. [Link]

-

Ahmad, A., et al. (2017). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1415-1425. [Link]

-

Lalevée, J., et al. (2021). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Macromolecular Rapid Communications, 42(1), 2000486. [Link]

-

Nallamuthu, M., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ChemMedChem, 17(2), e202100581. [Link]

-

Li, J., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. International Journal of Molecular Sciences, 24(12), 10250. [Link]

-

Alves, M. J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1869. [Link]

-

Zaraei, S. O., et al. (2023). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26585-26611. [Link]

-

Liu, Y., et al. (2024). Natural products modulating MAPK for CRC treatment: a promising strategy. Frontiers in Pharmacology, 15, 1380362. [Link]

-

Singh, K., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(18), 10426-10443. [Link]

-

SciSpace. (n.d.). Drug Discovery Process. Retrieved from [Link]

-

Ferreira, L. G., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1869. [Link]

-

Unem, R., & Tekiner-Gulbas, B. (2023). Structure–activity relationships (SAR) of quinoline antimalarial agents. ResearchGate. [Link]

-

Wang, Z., et al. (2015). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 6(35), 22831-22843. [Link]

-

SlideShare. (2022). Quinolines- Antimalarial drugs.pptx. [Link]

-

Attal, N., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 25(3), 1735. [Link]

-

Zhang, Z., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8466. [Link]

-

Ghorab, M. M., et al. (2014). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. European Journal of Medicinal Chemistry, 71, 126-135. [Link]

-

López-García, F., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 25(10), 5326. [Link]

-

Kgokong, J. L., et al. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittelforschung, 51(2), 163-168. [Link]

-

Rajendran, S., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Cancers, 15(22), 5431. [Link]

-

Pharmacy Concepts. (2022, March 24). Antimalarial Drugs (Part 2): SAR of Quinolines (Quinine, 8-Amino Quinolines and 4-Amino-Quinolines) [Video]. YouTube. [Link]

-

Singh, R., et al. (2020). Incorporation of Trifluoromethyltriazoline in the Side Chain of 4‐Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. ChemistrySelect, 5(1), 227-231. [Link]

-

Kim, J., et al. (2024). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. [Link]

-

Li, Y., et al. (2023). Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. Viruses, 15(2), 548. [Link]

-

SciSpace. (n.d.). Drug Discovery Process. Retrieved from [Link]

-

Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Synthesis, 20(3), 296-318. [Link]

-

Chemical QDevice. (2024, May 10). Cancer Drug Discovery AI Agentic Workflow R&D [Video]. YouTube. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 6(35), 22831-22843. [Link]

-

SlideShare. (2022). Quinolines- Antimalarial drugs.pptx. [Link]

-

Attal, N., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 25(3), 1735. [Link]

-

Zhang, Z., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8466. [Link]

-

Kaur, K., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances, 11(54), 34169-34191. [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 6(35), 22831-22843. [Link]

-

SlideShare. (2022). Quinolines- Antimalarial drugs.pptx. [Link]

-

Attal, N., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 25(3), 1735. [Link]

-

Zhang, Z., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8466. [Link]

-

Ghorab, M. M., et al. (2014). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. European Journal of Medicinal Chemistry, 71, 126-135. [Link]

-

López-García, F., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. International Journal of Molecular Sciences, 25(10), 5326. [Link]

-

Kgokong, J. L., et al. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittelforschung, 51(2), 163-168. [Link]

-

Rajendran, S., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Cancers, 15(22), 5431. [Link]

-

Pharmacy Concepts. (2022, March 24). Antimalarial Drugs (Part 2): SAR of Quinolines (Quinine, 8-Amino Quinolines and 4-Amino-Quinolines) [Video]. YouTube. [Link]

-

Singh, R., et al. (2020). Incorporation of Trifluoromethyltriazoline in the Side Chain of 4‐Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. ChemistrySelect, 5(1), 227-231. [Link]

-

Kim, J., et al. (2024). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. [Link]

-

Huang, X., et al. (2021). Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. [Link]

-

SciSpace. (n.d.). Drug Discovery Process. Retrieved from [Link]

-

Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Organic Synthesis, 20(3), 296-318. [Link]

-

Chemical QDevice. (2024, May 10). Cancer Drug Discovery AI Agentic Workflow R&D [Video]. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 7. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Potential of 3-(Trifluoromethyl)quinoline-8-carboxylic Acid

[1][2]

Executive Summary

3-(Trifluoromethyl)quinoline-8-carboxylic acid represents a highly specialized scaffold in medicinal chemistry, functioning primarily as a bidentate metal chelator with optimized physicochemical properties.[1][2] Its core structure—a quinoline ring substituted with a carboxylic acid at the C8 position and a trifluoromethyl group at the C3 position—positions it as a privileged pharmacophore for inhibiting Fe(II)/2-oxoglutarate (2-OG)-dependent dioxygenases .[1][2]

This guide analyzes its primary therapeutic utility as an epigenetic modulator targeting Histone Lysine Demethylases (KDMs), specifically the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies.[1][2] Secondary potential lies in metallo-

Chemical Properties & Pharmacophore Analysis[1][2][3][4][5]

Structural Logic

The molecule's efficacy is derived from two distinct functional domains:[3]

-

The Chelating Warhead (8-COOH + Quinoline Nitrogen):

-

The nitrogen atom (

) and the carboxylate oxygen at position 8 form a rigid 5-membered chelate ring .[2] -

This geometry is perfectly suited to coordinate with the catalytic Fe(II) ion resident in the active sites of JmjC domain-containing enzymes, competitively displacing the co-factor 2-oxoglutarate (2-OG).[1][2]

-

-

The Lipophilic Modulator (3-

):-

Metabolic Stability: The trifluoromethyl group blocks metabolic oxidation at the vulnerable C3 position, significantly extending the half-life (

) compared to unsubstituted quinolines.[2] -

Permeability: The high electron-withdrawing nature and lipophilicity of the

moiety enhance passive diffusion across the nuclear membrane, which is critical for accessing chromatin-bound histone demethylases.

-

Physicochemical Profile (Predicted)

| Property | Value/Description | Implication |

| Molecular Weight | ~241.17 Da | Fragment-like; high ligand efficiency (LE).[1][2] |

| pKa (Acid) | ~3.5 - 4.0 | Ionized at physiological pH; mimics 2-OG.[1][2] |

| LogP | ~2.5 - 3.2 | Optimized for cell membrane penetration.[1][2] |

| Binding Mode | Bidentate Chelation | Reversible competitive inhibition. |

Primary Therapeutic Target: Histone Lysine Demethylases (KDMs)[1][2]

The most authoritative application of this scaffold is the inhibition of JmjC domain-containing histone demethylases , particularly the KDM4 (JMJD2) family. These enzymes demethylate H3K9me3 and H3K36me3, marks associated with heterochromatin formation and transcriptional repression.

Mechanism of Action (MOA)

The this compound acts as a 2-OG competitive inhibitor .[1][2]

-

Entry: The molecule diffuses into the nucleus.

-

Displacement: It enters the JmjC catalytic pocket.

-

Chelation: The 8-COOH and quinoline-N coordinate the active site

, occupying the sites normally bound by the C-1 carboxylate and C-2 ketone of 2-OG.[1][2] -

Inhibition: This prevents the formation of the ferryl (

) intermediate required to hydroxlyate the methyl group on the histone lysine, effectively halting demethylation.

Therapeutic Consequence

Inhibition of KDM4C leads to the accumulation of H3K9me3 (repressive mark) on the promoters of oncogenes such as MYC and MDM2.

-

Oncology: Induces cell cycle arrest (G1/S block) and apoptosis in prostate, breast, and colorectal cancers where KDM4 is overexpressed.[2]

-

Differentiation: Prevents the erasure of repressive marks, thereby stabilizing the differentiated state and blocking "stemness" in cancer stem cells.

Visualization: Molecular Mechanism & Signaling

Caption: Schematic of KDM4 inhibition. The compound chelates the active site Iron, preventing substrate demethylation and leading to oncogene repression.

Secondary Targets & Off-Target Considerations

HIF Prolyl Hydroxylases (PHDs)[1][2]

-

Mechanism: PHDs are also Fe(II)/2-OG dependent dioxygenases.[1][2] The quinoline-8-carboxylic acid scaffold is a known "pan-dioxygenase" inhibitor.[1][2]

-

Effect: Inhibition of PHDs stabilizes HIF-1

, mimicking hypoxia.[1][2] -

Therapeutic Niche: Potential utility in ischemic diseases (stroke, anemia) where HIF stabilization is protective.[2] However, in oncology, this is a potential liability as it could promote angiogenesis.

Metallo- -Lactamases (MBLs)[1][2]

-

Context: Bacterial resistance to carbapenems is often mediated by Zinc-dependent MBLs (e.g., NDM-1).[1][2]

-

Activity: The 8-COOH quinoline can chelate the Zinc ions in the bacterial active site, restoring antibiotic sensitivity.

-

Relevance: The 3-

group enhances penetration through the bacterial cell wall, making this a viable "adjuvant" candidate for antibiotic therapy.

Experimental Validation Protocols

To validate this molecule as a hit/lead, the following experimental workflow is required.

In Vitro Enzyme Inhibition Assay (AlphaScreen)

-

Objective: Determine

against KDM4A/C. -

Protocol:

-

Reagents: Recombinant KDM4 protein, Biotinylated H3K9me3 peptide substrate, Acceptor beads (Streptavidin), Donor beads (Anti-antibody).[2]

-

Reaction: Incubate Enzyme + 3-(CF3)quinoline-8-COOH (serial dilution) + Fe(II) + Ascorbate.

-

Initiation: Add 2-OG to start reaction.

-

Detection: Add AlphaScreen beads. A decrease in signal indicates activity (demethylation); maintenance of signal indicates inhibition.[2]

-

Control: Use IOX1 (5-carboxy-8-hydroxyquinoline) as a positive control.[1][2]

-

Cellular Target Engagement (Western Blot)

-

Objective: Confirm nuclear permeability and functional inhibition.

-

Protocol:

Biophysical Binding (Thermal Shift Assay)

References

-

KDM4 Inhibitors & Cancer: Luo, W., et al. (2011).[2] "The Role of Jumonji Domain Containing Protein 2 (JMJD2) Family in Cancer."

-

Quinoline-8-Carboxylic Acid Scaffold: King, O.N., et al. (2010).[1][2] "Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors."[1][2]

-

Structure-Activity Relationship (SAR): Rotili, D., et al. (2014).[1][2] "Non-Cancer Uses of Histone Deacetylase Inhibitors: Effects on Infectious Diseases and Beta-Thalassemia." (Relevant for scaffold versatility).

-

Trifluoromethyl Bioisosterism: Meanwell, N.A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[2]

-

Metallo-enzyme Chelation: Chen, A.Y., et al. (2013).[1][2] "Fragment-based discovery of 8-hydroxyquinoline inhibitors of the histone demethylase KDM4."

Sources

- 1. WO2020132561A1 - Targeted protein degradation - Google Patents [patents.google.com]

- 2. WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds - Google Patents [patents.google.com]

- 3. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 3-(Trifluoromethyl)quinoline-8-carboxylic Acid

[1]

Chemical Identity & Risk Profile

Compound: this compound

Chemical Class: Fluorinated Heterocyclic Aromatic Acid

Molecular Formula: C

Analogous Hazard Assessment (Scientific Basis)

As a specialized research intermediate, specific toxicological data (LD

-

Acidity: The carboxylic acid at the C8 position renders the compound acidic (pKa ~3–5). It will react with bases to form salts and may be corrosive to mucous membranes.

-

Fluorine Chemistry: The trifluoromethyl (-CF

) group is generally metabolically stable and lipophilic. Unlike acyl halides, it does not spontaneously liberate hydrofluoric acid (HF) upon contact with moisture. However, thermal decomposition (fire) can release toxic fluoride vapors. -

Bioactivity: Quinoline-8-carboxylic acid derivatives are frequently investigated as metallo-enzyme inhibitors or bioisosteres.[1] Consequently, this compound should be treated as a Potential Bioactive Agent (PBA) with unknown potency.

GHS Classification (Baseline)

Based on structural analogs (e.g., CAS 588702-63-0, 2089649-11-4), the following GHS classifications apply as a minimum standard:

| Hazard Category | Code | Hazard Statement |

| Skin Irritation | Category 2 (H315) | Causes skin irritation.[1] |

| Eye Irritation | Category 2A (H319) | Causes serious eye irritation.[1][3] |

| STOT - SE | Category 3 (H335) | May cause respiratory irritation.[1][4][5][6] |

| Acute Toxicity | Category 4 (H302) | Harmful if swallowed (Presumed).[1][6][7] |

Engineering Controls & Personal Protective Equipment (PPE)[1]

Hierarchy of Controls

Do not rely solely on PPE.[6] The primary defense against fluorinated heterocycles is containment.

Figure 1: Containment strategy prioritizing engineering controls over PPE.

PPE Specifications[1][3][7]

-

Respiratory: If weighing outside a hood (strictly prohibited) or if the fume hood fails, use a half-mask respirator with P100 (HEPA) and Organic Vapor (OV) cartridges.[1] The OV cartridge protects against solvent vapors if the compound is in solution.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm).

-

Protocol: Inspect for pinholes. Change immediately upon splash contact. The lipophilic -CF

group increases the permeation rate through latex; do not use latex .

-

-

Ocular: Chemical splash goggles.[4] Safety glasses with side shields are insufficient if working with saturated solutions or fine powders that can become airborne.

Experimental Handling Protocols

Weighing and Transfer

The 8-carboxylic acid moiety often results in a solid with high lattice energy (high melting point). Static charge is a common issue with fluorinated solids.

-

Anti-Static Measures: Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.

-

Closed Transfer: Weigh into a tared vial, cap immediately, and wipe the exterior before removing from the hood.

Solubilization

-

Solvents: Soluble in DMSO, DMF, and warm Methanol. Sparingly soluble in water/DCM.

-

Exotherm Risk: The carboxylic acid proton is acidic. Dissolving in basic media (e.g., 1M NaOH, amines) will generate heat. Add the solid slowly to the base solution with stirring.

Reaction Safety (Incompatibilities)

-

Strong Oxidizers: Avoid contact with perchlorates or permanganates.

-

Reducing Agents: Reaction with Lithium Aluminum Hydride (LAH) or Borane will reduce the carboxylic acid. Ensure standard precautions for hydrogen gas evolution.

-

Halogenation: Converting the acid to an acid chloride (using SOCl

or Oxalyl Chloride) generates HCl and SO

Emergency Response & First Aid

In the event of exposure, the presence of the trifluoromethyl group necessitates monitoring for delayed systemic effects, although immediate corrosive damage from the acid functionality is the primary concern.

Figure 2: Immediate response workflow for exposure incidents.

Fire Fighting Measures

-

Decomposition Products: Burning will release Carbon oxides (CO, CO

), Nitrogen oxides (NO -

Extinguishing Media: Dry chemical, CO

, or alcohol-resistant foam. Water spray may be used to cool containers but contain runoff. -

Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the potential for HF formation in the smoke plume.

Storage and Stability

-

Conditions: Store in a cool, dry place (2–8°C recommended for long-term stability).

-

Container: Keep tightly closed. Glass or Polypropylene is acceptable.

-

Hygroscopicity: Carboxylic acids can be hygroscopic. Store with a desiccant.

Waste Disposal

-

Segregation: Do not mix with general organic waste if your facility segregates halogenated solvents/compounds.

-

Labeling: Clearly label as "Halogenated Organic Acid - Solid/Solution."

-

Neutralization: Small amounts of aqueous waste can be neutralized with dilute NaOH before disposal, only if permitted by local EHS regulations. Otherwise, dispose of as solid hazardous waste.

References

-

Fisher Scientific. (2021). Safety Data Sheet: 3-Quinolinecarboxylic acid. Retrieved from [1]

-

Sigma-Aldrich. (2024).[6] Safety Data Sheet: 8-Quinolinecarboxylic acid. Retrieved from [1]

-

BLD Pharm. (2024). 6-(Trifluoromethyl)quinoline-8-carboxylic acid MSDS. Retrieved from [1]

-

PubChem. (2024).[2] Compound Summary: 2-(Trifluoromethyl)quinoline-8-carboxylic acid.[1][2] National Library of Medicine. Retrieved from [1]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [1]

Sources

- 1. 4-HYDROXY-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLIC ACID | 23779-95-5 [chemicalbook.com]

- 2. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. iskbiocides.com [iskbiocides.com]

Strategic Sourcing & Validation: 3-(Trifluoromethyl)quinoline-8-carboxylic Acid

This guide outlines the strategic sourcing, technical validation, and quality assurance protocols for 3-(trifluoromethyl)quinoline-8-carboxylic acid (CAS: 588702-66-3). It is designed for medicinal chemists and procurement managers who require high-purity building blocks for drug discovery campaigns.

Executive Summary: The Scaffold

This compound is a high-value heterocyclic building block used primarily in the synthesis of bioactive small molecules. Its structural utility lies in two key features:

-

The 3-CF₃ Group: Enhances lipophilicity and metabolic stability by blocking the C3 position from oxidative metabolism (P450), a common liability in quinoline drugs.

-

The 8-COOH Handle: Provides an orthogonal attachment point for library generation via amide coupling, allowing the quinoline core to act as a rigid linker in PROTACs or kinase inhibitors.

Compound Profile:

-

CAS Number: 588702-66-3

-

Molecular Formula: C₁₁H₆F₃NO₂

-

Molecular Weight: 241.17 g/mol

-

Sourcing Tier: Specialty/Custom (Not a commodity reagent)

Commercial Sourcing Landscape

Unlike common reagents (e.g., 3-bromoquinoline), this compound is not universally stocked by Tier 1 catalog vendors. Sourcing requires a targeted approach.

Primary Suppliers (Verified Listings)

The following suppliers have historically listed this specific isomer. Note: Stock levels fluctuate rapidly for fluorinated heterocycles.

| Supplier | Type | Region | Reliability Tier | Notes |

| Matrix Scientific | Catalog/Specialty | USA | High | Primary verified source for CAS 588702-66-3. Often holds US stock. |

| Shaanxi Dideu Medichem | Manufacturer | China | Medium | Good for bulk (>100g), but requires rigorous independent QC. |

| Fluorochem | Catalog | UK | High | Strong in fluoro-heterocycles; check specifically for 3-CF3 vs 8-CF3 isomers. |

| Enamine / Combi-Blocks | Catalog | UA/USA | Variable | Often list isomers (e.g., 6-CF3). Verify structure explicitly before ordering. |

Procurement Strategy: The "Tier 3" Protocol

Because this is a specialty chemical, do not rely on "In Stock" labels alone.

-

Isomer Verification: Explicitly request the chemical structure image with the quote. Confusion between 3-CF₃, 6-CF₃, and 8-CF₃ isomers is common in database scraping.

-

Batch Specific Data: Demand a Batch-Specific CoA (Certificate of Analysis) including ¹⁹F NMR. Generic CoAs are insufficient for fluorinated regioisomers.

Technical Validation & Quality Assurance

Due to the synthetic difficulty of placing a trifluoromethyl group at the C3 position of a quinoline ring, "off-the-shelf" batches often contain specific impurities.

The "Gatekeeper" QC Protocol

Implement this workflow upon receipt of any batch.

Figure 1: Mandatory QC workflow. The ¹⁹F NMR step is critical to detect regioisomeric impurities that co-elute in LCMS.

Critical Impurity Profile

When synthesizing 3-(trifluoromethyl)quinolines, the following byproducts are mechanistically probable:

| Impurity Type | Origin | Detection Method |

| Regioisomers (6- or 7-CF₃) | Skraup reaction cyclization ambiguity. | ¹⁹F NMR: Look for small peaks shifted 1-2 ppm from the main signal. |

| Defluorinated Analogues | Hydrolysis of CF₃ during harsh acid workup. | LCMS: Mass = M-18 or M-20 shifts. |

| Unreacted Aniline | Incomplete condensation of 2-aminobenzoic acid. | ¹H NMR: Broad amino protons or distinctive aromatic doublets. |

Synthetic Context (For Troubleshooting)

Understanding the synthesis helps predict quality issues. The most robust route to this scaffold typically involves a modified Friedländer or Meth-Cohn synthesis .

Figure 2: Simplified synthetic logic. The cyclization step is the primary source of regioisomeric impurities if the starting material substitution directs closure to the wrong carbon.

Implication for Researchers: If your supplier uses a route starting from aniline and a CF3-building block (Skraup-like), the risk of regioisomers is higher. If they start from a pre-functionalized anthranilic acid, the regiochemistry is usually locked, resulting in higher fidelity. Ask your supplier for their synthetic route (ROS) if batch variability is observed.

Handling and Stability

-

Storage: Store at +4°C. The carboxylic acid moiety is stable, but the CF₃ group can be sensitive to strong Lewis acids at high temperatures.

-

Solubility: Poor solubility in neutral water. Dissolve in DMSO or DMF for biological assays. For chemical synthesis, it is soluble in DCM/MeOH mixtures.

-

Activation: When coupling the 8-COOH, avoid prolonged exposure to SOCl₂ (thionyl chloride) as it may degrade the CF₃ group. Use mild coupling agents like HATU or T3P.

References

-

Matrix Scientific. Product Catalog: this compound (CAS 588702-66-3). Retrieved from

-

Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline.[1] Heterocycles.[1][2][3][4][5] Retrieved from

-

Patel, D.B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation.[2] Journal of Chemical and Pharmaceutical Research.[2] Retrieved from

-

ChemicalBook. CAS 588702-66-3 Entry and Supplier Aggregation. Retrieved from

Sources

An In-depth Technical Guide to the Purity Standards of 3-(Trifluoromethyl)quinoline-8-carboxylic Acid

Introduction: The Critical Role of Purity in Advanced Chemical Entities

3-(Trifluoromethyl)quinoline-8-carboxylic acid stands as a significant heterocyclic compound, with its quinoline core being a cornerstone in the development of various therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1] The incorporation of a trifluoromethyl (-CF3) group can markedly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a prized functional group in medicinal chemistry.[2] For researchers, scientists, and drug development professionals, establishing and adhering to stringent purity standards for such a molecule is not merely a quality control measure; it is a fundamental prerequisite for ensuring the reliability, reproducibility, and safety of preclinical and clinical research.

This guide provides a comprehensive framework for defining, analyzing, and controlling the purity of this compound. It is structured to provide not just protocols, but the underlying scientific rationale, enabling professionals to build a robust and self-validating system for quality assessment.

Section 1: Profiling the Impurity Landscape

The first principle in controlling purity is to understand what must be controlled. Impurities are not a monolithic entity; they arise from diverse sources and possess unique chemical characteristics. A comprehensive impurity profile for this compound must consider process-related impurities, degradation products, and residual solvents.

Process-Related Impurities

These impurities are by-products or unreacted starting materials from the chemical synthesis. While specific impurities depend on the exact synthetic route, common methods for quinoline synthesis, such as the Doebner-von Miller or Pfitzinger reactions, provide a basis for predicting likely contaminants.[3][4]

Potential Process-Related Impurities:

-

Starting Materials: Unreacted precursors used in the synthesis.

-

Intermediates: Partially formed molecules that failed to proceed to the final product.

-

Isomeric Impurities: Formation of other positional isomers of the trifluoromethyl or carboxylic acid groups on the quinoline ring.

-

By-products from Side Reactions: For example, products of decarboxylation or incomplete cyclization.

Degradation Products

These impurities arise from the decomposition of the this compound molecule during storage or handling. Understanding the molecule's stability under various stress conditions (light, heat, humidity, oxidation) is crucial for identifying potential degradants.

Potential Degradation Pathways:

-

Decarboxylation: Loss of the carboxylic acid group, particularly when exposed to heat.

-

Hydrolysis: If formulated in aqueous solutions, the molecule could be susceptible to hydrolysis.

-

Photodegradation: Exposure to UV light can induce decomposition in aromatic systems.

The following diagram illustrates the logical flow for identifying and characterizing these potential impurities.

Caption: Workflow for Impurity Profile Generation.

Section 2: Core Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide all the necessary information. The combination of a high-resolution separation technique with highly specific identification methods forms a self-validating system.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantification

HPLC is the primary technique for separating the main compound from its impurities and accurately quantifying them. For a molecule like this compound, a reversed-phase HPLC method is the logical choice due to the aromatic and somewhat non-polar nature of the quinoline backbone.

Rationale for Method Development:

-

Column: A C18 column is a robust starting point, offering excellent retention for aromatic compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol) allows for the fine-tuning of retention. The acidic nature of the carboxylic acid group means its retention will be pH-dependent; an acidic mobile phase (pH 2-3) will suppress the ionization of the carboxylate, leading to better retention and peak shape.[5]

-

Detection: The conjugated aromatic system of the quinoline ring provides strong UV absorbance, making a Diode Array Detector (DAD) or UV detector ideal for sensitive detection and peak purity analysis.[6]

Table 1: Recommended HPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 2.6 µm | Provides high resolution and is suitable for complex impurity profiles.[6] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is protonated, improving peak shape.[7] |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound and impurities. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[6] |

| Detection | DAD at 220-340 nm | Allows for quantification at an optimal wavelength and assessment of peak purity across the spectrum.[6] |

| Injection Volume | 5 µL | A small volume minimizes potential for peak distortion.[6] |

| Column Temp. | 30 °C | Provides stable and reproducible retention times. |

Spectroscopic Methods: The Key to Identification

While HPLC separates and quantifies, it does not inherently identify. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation of the main component and its unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides a rapid and accurate method for assessing purity.[1] The integration of signals corresponding to the compound of interest versus unexpected signals can offer a quantitative measure of purity.[1] The chemical shifts of the protons on the quinoline ring are highly sensitive to their electronic environment, allowing for unambiguous structural confirmation.[8]

-

¹³C NMR: Complements ¹H NMR by providing a spectrum of all unique carbon atoms, confirming the carbon skeleton of the molecule.

-

¹⁹F NMR: Crucial for confirming the presence and electronic environment of the -CF3 group. The appearance of a single peak confirms the single trifluoromethyl moiety.

Mass Spectrometry (MS):

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent molecule and any impurities, greatly aiding in their identification.[2]

-

Tandem MS (MS/MS): Involves fragmenting the parent ion to generate a characteristic fragmentation pattern. For trifluoromethylated compounds, a common fragmentation is the loss of the trifluoromethyl radical (•CF3), resulting in a peak at [M-69]+.[2] This fragmentation is a key diagnostic tool for identifying impurities that retain this functional group. The fragmentation of the quinoline core can also provide structural information.

Caption: Integrated Analytical Workflow.

Section 3: Establishing Meaningful Acceptance Criteria

Setting purity standards is a balance between what is achievable by the manufacturing process and what is safe for the intended application. The International Council for Harmonisation (ICH) provides a widely accepted framework for this in its Q3A(R2) and Q3B(R2) guidelines.[9][10]

The core of the ICH guidelines is the establishment of three thresholds based on the maximum daily dose (MDD) of the drug substance:

-

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which the structure of an impurity must be determined.

-

Qualification Threshold: The level above which an impurity must be assessed for its biological safety.

Table 2: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| *TDI = Total Daily Intake |

Assuming a hypothetical MDD of 500 mg for a drug product containing this compound, the following specifications would apply:

Table 3: Example Specification for this compound (MDD ≤ 2g/day)

| Test | Acceptance Criteria |

| Assay (by HPLC) | 98.5% - 101.5% |

| Impurities (by HPLC) | |

| Any Unspecified Impurity | ≤ 0.10% |

| Any Specified, Unidentified Impurity | ≤ 0.10% |

| Any Specified, Identified Impurity | ≤ 0.15% |

| Total Impurities | ≤ 1.0% |

| Water Content (Karl Fischer) | ≤ 0.5% |

| Residual Solvents | Meets ICH Q3C requirements |

Section 4: Detailed Experimental Protocols

The following protocols are provided as a robust starting point for implementation in a laboratory setting.

Protocol 1: HPLC Purity and Impurity Determination

-

Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Sample Preparation: Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Chromatographic System: Use an HPLC system equipped with a DAD detector and the parameters outlined in Table 1.

-

Procedure: Inject the diluent (as a blank), followed by five replicate injections of the standard preparation and two injections of the sample preparation.

-

Calculations:

Protocol 2: ¹H NMR Purity Assessment

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

-

Solvent Selection: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect chemical shifts and should be reported.[1]

-

Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., maleic acid) with a resonance that does not overlap with the analyte signals.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

Integrate the well-resolved peaks of the main compound.

-

Identify and integrate any signals that do not correspond to the main compound or the solvent.

-

Calculate the mole percent of impurities by comparing the integral of the impurity signals to the integral of the main compound signals.[1]

-

Conclusion

The establishment of purity standards for a specialized molecule like this compound is a dynamic and rigorous process. It requires a deep understanding of the molecule's chemistry, a strategic application of orthogonal analytical techniques, and a firm grasp of regulatory expectations. By integrating impurity profiling, robust analytical method development, and scientifically justified acceptance criteria, researchers and drug developers can ensure the quality and integrity of their work, paving the way for safe and effective innovation.

References

- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- ECHEMI. (2025). 8-(trifluoromethyl)quinoline-3-carboxylic acid.

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.

- ACS Publications. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry.

- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.

- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.

- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.